molecular formula C14H12F3N B15218966 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline CAS No. 80814-74-0

3-methyl-N-(3-(trifluoromethyl)phenyl)aniline

Cat. No.: B15218966
CAS No.: 80814-74-0
M. Wt: 251.25 g/mol
InChI Key: VVWZPYJPQAPFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(3-(trifluoromethyl)phenyl)aniline is an aromatic amine compound characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-(trifluoromethyl)phenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-(3-(trifluoromethyl)phenyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)aniline
  • 3-methyl-N-phenylaniline
  • 3-methyl-4-(trifluoromethyl)aniline

Uniqueness

3-methyl-N-(3-(trifluoromethyl)phenyl)aniline is unique due to the presence of both a methyl group and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

80814-74-0

Molecular Formula

C14H12F3N

Molecular Weight

251.25 g/mol

IUPAC Name

3-methyl-N-[3-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H12F3N/c1-10-4-2-6-12(8-10)18-13-7-3-5-11(9-13)14(15,16)17/h2-9,18H,1H3

InChI Key

VVWZPYJPQAPFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.